molecular formula C11H21NO2 B15259236 tert-Butyl (2R)-2-methylpiperidine-2-carboxylate

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate

Cat. No.: B15259236
M. Wt: 199.29 g/mol
InChI Key: OIPQXFCXFUTYRK-LLVKDONJSA-N
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Description

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

tert-Butyl (2R)-2-methylpiperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R)-2-methylpiperidine-2-carboxylate: Characterized by the presence of a tert-butyl group.

    tert-Butyl (2S)-2-methylpiperidine-2-carboxylate: Similar structure but with a different stereochemistry.

    tert-Butyl (2R)-2-ethylpiperidine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (2R)-2-methylpiperidine-2-carboxylate

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8-12-11/h12H,5-8H2,1-4H3/t11-/m1/s1

InChI Key

OIPQXFCXFUTYRK-LLVKDONJSA-N

Isomeric SMILES

C[C@@]1(CCCCN1)C(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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